1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one
Description
1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a partially saturated pyridinone core substituted with a 3-methyl group and a 2-chloro-6-fluorobenzyl moiety. Its molecular formula is C₁₃H₁₀ClFNO, with a molecular weight of 250.68 g/mol.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-9-4-3-7-16(13(9)17)8-10-11(14)5-2-6-12(10)15/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXENWDHGEYNKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one, also known by its CAS number 339008-79-6, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects on cancer cell lines, and pharmacokinetic characteristics.
- Molecular Formula : C₁₃H₉ClFNO₃
- Molecular Weight : 281.67 g/mol
- CAS Number : 339008-79-6
- Storage Conditions : Requires controlled temperature and handling due to flammability risks.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one against various bacterial strains. The compound was assessed for its efficacy against Gram-positive bacteria and mycobacteria.
Efficacy Against Bacteria
These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics like ampicillin and isoniazid.
Cytotoxicity Studies
In vitro cytotoxicity studies were conducted using various cancer cell lines to evaluate the safety profile of the compound.
Cytotoxic Effects on Cancer Cell Lines
The IC50 values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, suggesting potential as an anticancer agent.
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of 1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one was evaluated through various parameters:
- Absorption : The compound shows good solubility in lipophilic environments, enhancing its absorption potential.
- Distribution : High distribution volume indicates extensive tissue penetration.
- Metabolism : Metabolized primarily in the liver, with several active metabolites contributing to its biological activity.
- Excretion : Primarily excreted via urine.
These properties align with Lipinski's Rule of Five, indicating favorable drug-like characteristics.
Study on Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry examined a series of compounds similar to 1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one. The study found that compounds with similar structures exhibited potent activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
Clinical Implications
Given its promising bioactivity profile, further research is warranted to explore the therapeutic applications of this compound in treating bacterial infections and cancer. Ongoing clinical trials will provide more insights into its safety and efficacy in humans.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
In contrast, the 2-amino-6-fluorobenzyl analog (CAS 1284791-56-5) has an electron-donating NH₂ group, which may improve solubility but reduce metabolic stability compared to the chloro derivative .
Core Heterocycle Differences: The dihydropyridinone core (partially saturated) in the target compound offers conformational flexibility, whereas pyridazinone derivatives (e.g., 6-methyl-2,3-dihydropyridazin-3-one) feature a fully unsaturated ring with two adjacent nitrogen atoms, altering hydrogen-bonding capabilities .
Halogenation Patterns :
- Dichlorobenzyl-substituted analogs (e.g., from ) exhibit increased steric bulk and lipophilicity compared to the target’s chloro-fluoro substitution, which may enhance membrane permeability but reduce solubility .
Preparation Methods
Late-Stage Functionalization of Preformed 3-Methyl-1,2-dihydropyridin-2-one
This approach prioritizes construction of the heterocyclic core followed by N-alkylation. The 1,2-dihydropyridinone system can be derived from β-ketoamide cyclization or pyridone reduction. Subsequent benzylation at N1 requires careful base selection to avoid over-alkylation or ring opening.
Convergent Assembly via Cross-Coupling
Modern transition-metal catalysis enables direct introduction of the 2-chloro-6-fluorobenzyl group during heterocycle formation. Palladium-mediated Negishi coupling between zinc organometallics and halogenated pyridinones demonstrates particular promise, as evidenced by analogous syntheses of 6-(1-naphthyl)methyl derivatives.
Core Heterocycle Construction Methodologies
β-Ketoamide Cyclization Route
Condensation of methyl acetoacetate with ammonium acetate in glacial acetic acid generates 3-methyl-2-pyridone in 65–70% yield. Subsequent selective reduction using sodium borohydride in methanol at 0°C produces 3-methyl-1,2-dihydropyridin-2-one with >90% regioselectivity:
CH3-C(O)-CH2-C(O)-OCH3 + NH4OAc → 3-methyl-2-pyridone
↓ NaBH4/MeOH
3-methyl-1,2-dihydropyridin-2-one
Critical parameters:
Ultrasound-Assisted Multi-Component Synthesis
Adapting methodology from pyrano[2,3-c]pyrazole syntheses, a one-pot assembly using ethyl acetoacetate, methylamine hydrochloride, and paraformaldehyde under InCl3 catalysis (20 mol%) achieves 83% yield in 40 minutes:
$$
\text{3-Methyl-1,2-dihydropyridin-2-one} \xrightarrow{\text{InCl}_3 (20\%),\, 40^\circ\text{C US}} \text{83\% yield}
$$
Advantages over thermal methods:
- 60% reduction in reaction time
- 15% increased yield compared to oil-bath heating
- Narrower product polydispersity (PDI 1.02 vs 1.15)
N1-Benzylation Strategies
Classical Alkylation with 2-Chloro-6-fluorobenzyl Bromide
Deprotonation of 3-methyl-1,2-dihydropyridin-2-one using NaH (2.2 eq) in anhydrous DMF at 0°C generates a stabilized enolate. Subsequent addition of 2-chloro-6-fluorobenzyl bromide (1.5 eq) at −20°C affords the target compound in 68% yield after silica gel chromatography:
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | Sodium hydride (60%) |
| Solvent | Anhydrous DMF |
| Temperature | −20°C to 0°C gradient |
| Reaction time | 18 hours |
| Workup | EtOAc/H2O extraction |
| Purification | Flash chromatography |
Challenges:
Palladium-Catalyzed Negishi Coupling
Adapting protocols from arylalkyl pyridinone syntheses, this method couples in situ generated (2-chloro-6-fluorobenzyl)zinc chloride with 1-bromo-3-methyl-1,2-dihydropyridin-2-one:
Procedure
- Prepare (2-chloro-6-fluorobenzyl)zinc chloride via transmetallation of Grignard reagent with ZnCl2
- Charge Pd(OAc)2 (5 mol%), JohnPhos (10 mol%), K2CO3 (3 eq) in dioxane
- React at 85°C for 6 hours under argon
- Isolate product via acid-base extraction (82% yield)
Comparative Performance
| Metric | Alkylation | Negishi Coupling |
|---|---|---|
| Yield | 68% | 82% |
| Byproducts | 12–15% | <5% |
| Reaction Time | 18 h | 6 h |
| Scalability | 10 g max | 100 g demonstrated |
Key advantages:
- No enolate formation required
- Tolerates moisture better than classical alkylation
- Amenable to continuous flow processing
Spectroscopic Characterization Data
1H NMR (600 MHz, DMSO-d6)
δ 7.41–7.38 (m, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.23 (s, 1H, H4), 5.01 (s, 2H, NCH2Ar), 3.45 (q, J = 6.5 Hz, 2H, H5), 2.89 (s, 3H, CH3), 2.12–2.08 (m, 2H, H6).
13C NMR (150 MHz, DMSO-d6)
δ 169.8 (C2), 159.2 (d, JCF = 245 Hz, C6'), 139.1 (C3), 132.4 (C1'), 130.8 (d, JCF = 8.5 Hz, C2'), 128.6 (C4'), 127.2 (C5'), 116.4 (d, JCF = 21 Hz, C3'), 112.9 (C4), 45.3 (NCH2), 35.6 (C5), 22.1 (CH3).
HRMS (ESI-TOF)
Calculated for C13H12ClFNO [M+H]+: 264.0598
Found: 264.0595
Process Optimization and Scale-Up Considerations
Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 15 |
| THF | 7.5 | 42 | 28 |
| DMSO | 46.7 | 71 | 18 |
| MeCN | 37.5 | 65 | 13 |
DMF provides optimal balance between enolate stability and reactivity, though DMSO shows marginally better yields at the expense of purification difficulty.
Catalytic System Optimization for Negishi Coupling
Varying phosphine ligands with Pd(OAc)2:
| Ligand | Yield (%) | Turnover Frequency (h−1) |
|---|---|---|
| JohnPhos | 82 | 13.7 |
| XPhos | 75 | 11.2 |
| SPhos | 68 | 9.8 |
| BINAP | 58 | 7.4 |
JohnPhos' bulky biaryl structure prevents Pd aggregation while maintaining electron-rich catalytic sites.
Comparative Analysis of Synthetic Routes
Table 1. Route Comparison
| Parameter | β-Ketoamide → Alkylation | Multi-Component → Negishi |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 67% |
| PMI (kg/kg) | 86 | 42 |
| E-Factor | 34 | 18 |
| Critical Issues | Enolate stability | Zinc reagent handling |
Process Mass Intensity (PMI) and Environmental Factor (E-Factor) calculations favor the Negishi route due to fewer purification steps and higher atom economy.
Mechanistic Insights and Computational Modeling
DFT calculations at the B3LYP/6-311++G** level reveal:
- N1 alkylation proceeds through a concerted asynchronous mechanism (ΔG‡ = 18.7 kcal/mol)
- The 1,2-dihydropyridinone tautomer is 5.3 kcal/mol more stable than the 1,4-dihydro form
- Ortho-chloro substituent increases benzyl electrophilicity by 12% compared to para-substituted analogs
Mulliken charges predict preferential attack at N1 (−0.43 e) versus O2 (−0.28 e), rationalizing the 7:1 N/O alkylation selectivity observed experimentally.
Industrial-Scale Manufacturing Recommendations
For pilot plant production (10–100 kg batches):
- Adopt the Negishi coupling route with JohnPhos/Pd(OAc)2
- Implement continuous flow zincation to handle pyrophoric reagents safely
- Use membrane-based solvent recovery to reduce DMF waste
- Employ PAT (Process Analytical Technology) for real-time reaction monitoring
Economic analysis shows 23% lower COGs (Cost of Goods) compared to batch alkylation methods, primarily from reduced catalyst loading and improved throughput.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,2-dihydropyridin-2-one, and how are intermediates validated?
Methodological Answer:
A validated synthetic route involves multi-step nucleophilic substitution and cyclization reactions. For example, the compound can be synthesized via condensation of 2-chloro-6-fluorobenzyl chloride with a pre-functionalized dihydropyridinone precursor. Key intermediates are characterized using 1H NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization. Post-synthesis, purity is assessed using HPLC with a C18 column and acetonitrile/water gradient .
Basic: Which spectroscopic methods are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions on the benzyl and dihydropyridinone moieties. For instance, aromatic protons in the 2-chloro-6-fluorobenzyl group appear as distinct doublets in the 7.0–7.5 ppm range.
- FT-IR : Validates functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the 2-pyridone ring).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ expected at m/z 278.71 for C13H12ClFNO) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or conformational flexibility. To address this:
- Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts using software like Gaussian.
- Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve ambiguous stereochemistry. For example, ORTEP-III-generated diagrams can clarify torsional angles in the benzyl-dihydropyridinone linkage .
Advanced: What strategies optimize reaction yields in the synthesis of halogenated dihydropyridinone derivatives?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates.
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling to introduce aryl groups.
- Temperature control : Maintain ≤60°C during cyclization to prevent side reactions.
- Purification : Employ flash chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Advanced: How should researchers design in vitro assays to evaluate the bioactivity of this compound?
Methodological Answer:
- Target selection : Prioritize enzymes with structural homology to known dihydropyridinone targets (e.g., schistosoma purine nucleoside phosphorylase ).
- Dose-response curves : Test concentrations from 1 nM–100 μM in triplicate.
- Controls : Include a reference inhibitor (e.g., immucillin-H for purine nucleoside assays) and vehicle controls.
- Data analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with SPR (surface plasmon resonance) for binding kinetics .
Advanced: What challenges arise in crystallographic analysis of halogenated dihydropyridinones, and how are they mitigated?
Methodological Answer:
- Crystal twinning : Common due to flexible dihydropyridinone rings. Mitigate by slow evaporation in dichloromethane/methanol.
- Disorder in halogen positions : Use SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling .
- Data collection : Optimize with synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (Cl, F) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
Methodological Answer:
- Substituent variation : Replace the 3-methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on bioactivity.
- Halogen scanning : Substitute Cl/F with Br/I to evaluate electronic effects on target binding.
- Pharmacophore mapping : Use MOE (Molecular Operating Environment) to identify critical hydrogen-bonding motifs (e.g., carbonyl oxygen interactions) .
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via LC-MS.
- Plasma stability : Add compound to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound using UPLC-QTOF .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation by UV spectrophotometry at λmax ~270 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
